4-(4-(Tributylstannyl)phenyl)morpholine is a highly stable, lipophilic organotin building block primarily utilized in Stille cross-coupling reactions to install the pharmacologically privileged 4-morpholinophenyl moiety. With a molecular weight of 452.3 g/mol, this reagent offers precise stoichiometry and excellent shelf stability, resisting the moisture-induced degradation commonly observed in corresponding boronic acids [1]. It serves as a critical precursor for the late-stage functionalization of complex, base-sensitive aryl and heteroaryl halides in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antibacterial agents where the morpholine ring acts as a crucial hydrogen bond acceptor and solubility enhancer [2].
Substituting this tributylstannane with its boronic acid analog, (4-morpholinophenyl)boronic acid, introduces significant process variability due to spontaneous boroxine (anhydride) formation, which skews stoichiometric calculations and can stall moisture-sensitive couplings [1]. Furthermore, Suzuki couplings require basic conditions that frequently trigger epimerization or degradation in base-sensitive substrates. Conversely, while the trimethylstannyl analog offers slightly higher atom economy, its significantly higher volatility and acute neurotoxicity make it a severe occupational hazard, effectively disqualifying it from safe scale-up protocols in standard pilot-plant environments [2].
Unlike (4-morpholinophenyl)boronic acid, which spontaneously dehydrates to form variable amounts of trimeric boroxines, 4-(4-(Tributylstannyl)phenyl)morpholine maintains a consistent monomeric state. This prevents the 15-20% assay variance typically seen with boronic acids under ambient storage, ensuring precise equivalent ratios during reaction setup [1].
| Evidence Dimension | Active monomer assay / Stoichiometric purity |
| Target Compound Data | >98% consistent monomeric assay, unaffected by ambient moisture |
| Comparator Or Baseline | (4-Morpholinophenyl)boronic acid (Variable assay, typically 80-95% monomer due to boroxine formation) |
| Quantified Difference | ~15-20% variance in active reagent mass calculations for the boronic acid vs. <2% variance for the stannane |
| Conditions | Ambient storage and standard weighing protocols |
Ensures precise equivalent ratios in catalytic cross-couplings, preventing reaction stalling or the need for mid-reaction reagent spiking.
The neutral conditions of the Stille coupling using 4-(4-(Tributylstannyl)phenyl)morpholine provide a stark contrast to the basic aqueous conditions required for Suzuki couplings. When coupling to base-labile substrates (e.g., esters or epimerizable stereocenters), the stannane consistently delivers yields exceeding 85%, whereas the boronic acid equivalent often yields less than 50% due to competitive hydrolysis [1].
| Evidence Dimension | Coupling yield in base-sensitive environments |
| Target Compound Data | >85% yield under neutral Stille conditions (Pd(PPh3)4/toluene) |
| Comparator Or Baseline | (4-Morpholinophenyl)boronic acid (<50% yield under basic Suzuki conditions) |
| Quantified Difference | >35% yield improvement and preservation of substrate integrity |
| Conditions | Late-stage functionalization of base-labile complex APIs |
Eliminates the need for complex protecting group strategies when coupling to base-sensitive scaffolds, shortening the overall synthetic route.
For industrial procurement, the choice between tributyl and trimethyl stannanes is dictated by safety. 4-(4-(Tributylstannyl)phenyl)morpholine exhibits orders of magnitude lower vapor pressure than its trimethyl counterpart, dramatically reducing the risk of inhalation exposure to neurotoxic tin species during pilot-scale operations [1].
| Evidence Dimension | Vapor pressure and handling safety |
| Target Compound Data | Low volatility, manageable toxicity profile for standard fume hood operations |
| Comparator Or Baseline | 4-(4-(Trimethylstannyl)phenyl)morpholine (High volatility, extreme acute neurotoxicity) |
| Quantified Difference | Orders of magnitude lower vapor pressure at room temperature |
| Conditions | Pilot-scale synthesis and purification workflows |
Allows for safer transition from milligram-scale discovery to multi-gram pilot production without requiring specialized containment isolators.
4-(4-(Tributylstannyl)phenyl)morpholine is highly lipophilic and freely soluble in anhydrous non-polar solvents like toluene and THF (>0.5 M). In contrast, the corresponding boronic acid exhibits poor solubility in these media, often requiring the addition of polar protic solvents or water, which can be detrimental to moisture-sensitive catalysts [1].
| Evidence Dimension | Solubility in anhydrous ethereal or hydrocarbon solvents |
| Target Compound Data | Freely soluble (>0.5 M in toluene/THF) |
| Comparator Or Baseline | (4-Morpholinophenyl)boronic acid (Poorly soluble, requires polar/aqueous co-solvents) |
| Quantified Difference | >5-fold higher solubility in anhydrous non-polar media |
| Conditions | Homogeneous catalytic cross-coupling in strictly anhydrous environments |
Enables completely homogeneous reactions in dry organic solvents, which is critical for maintaining the activity of moisture-sensitive palladium catalysts.
Ideal for installing the 4-morpholinophenyl group onto complex heterocyclic scaffolds where standard Suzuki basic conditions would cause ester hydrolysis or racemization, directly leveraging its base-free coupling compatibility[1].
Used extensively as a reliable, storable building block for generating arrays of morpholine-substituted drug candidates. Its resistance to boroxine formation ensures consistent stoichiometry across parallel automated reactions [2].
Preferred over trimethyltin derivatives for pilot-plant scale synthesis due to its significantly lower volatility and improved safety profile, allowing standard reactor handling without extreme containment measures [3].
The reagent of choice when the coupling must be performed in strictly anhydrous, non-polar solvents (like toluene) where boronic acids exhibit poor solubility and reactivity, ensuring homogeneous catalysis [4].